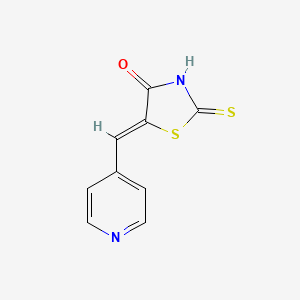

5-(4-Pyridylmethylene)rhodanine

Description

Structure

3D Structure

Properties

CAS No. |

5061-42-7 |

|---|---|

Molecular Formula |

C9H6N2OS2 |

Molecular Weight |

222.3 g/mol |

IUPAC Name |

(5Z)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-5H,(H,11,12,13)/b7-5- |

InChI Key |

KNTSNHQKRQFSSZ-ALCCZGGFSA-N |

Isomeric SMILES |

C1=CN=CC=C1/C=C\2/C(=O)NC(=S)S2 |

Canonical SMILES |

C1=CN=CC=C1C=C2C(=O)NC(=S)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5 4 Pyridylmethylene Rhodanine and Its Derivatives

Established Synthetic Pathways for the Rhodanine (B49660) Core

The rhodanine core, a thiazolidine (B150603) derivative, is the foundational structure upon which 5-(4-Pyridylmethylene)rhodanine is built. Its synthesis is a critical first step and is typically accomplished through methods that have been refined over many years.

Classical Knoevenagel Condensation Approaches

The most classical and direct method for the synthesis of this compound is the Knoevenagel condensation of rhodanine with 4-pyridinecarboxaldehyde (B46228). This reaction involves the nucleophilic addition of the active methylene (B1212753) group of the rhodanine ring to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final product. The reaction is typically facilitated by a catalyst and can be performed in various solvents. The general mechanism involves the deprotonation of the rhodanine's active methylene group to form a carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of a water molecule lead to the formation of the exocyclic double bond characteristic of the 5-ylidene-rhodanine structure.

Catalytic Systems for Knoevenagel Reactions

The efficiency and outcome of the Knoevenagel condensation are heavily influenced by the choice of catalyst. Both acid and base catalysts have been successfully employed, with base catalysis being more common. In recent years, a strong emphasis has been placed on developing more environmentally benign catalytic systems.

While less common than base catalysis, acid catalysis can also promote the Knoevenagel condensation. The mechanism under acidic conditions involves the protonation of the aldehyde's carbonyl group, which increases its electrophilicity and makes it more susceptible to attack by the weakly nucleophilic enol form of the rhodanine. Acetic acid is a commonly used acid catalyst in this context, often in combination with a salt like sodium acetate (B1210297). researchgate.net Research on the acid-catalyzed condensation of thiobarbituric acid, a related heterocyclic compound, with aldehydes has shown that the reaction can proceed smoothly at room temperature in ethanol (B145695) with acetic acid as an initiator, yielding products in good yields (76-85%). rltsc.edu.in

Table 1: Research Findings on Acid-Catalyzed Synthesis of Rhodanine Derivatives

| Catalyst | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

| Acetic Acid | Aromatic Aldehydes | Ethanol | Room Temperature | 76-85 | rltsc.edu.in |

Base catalysis is the most frequently employed method for the synthesis of 5-arylmethylenerhodanines. Weak bases like piperidine (B6355638) and pyrrolidine (B122466) are often used to avoid the self-condensation of the aldehyde. youtube.com The base facilitates the deprotonation of the active methylene group of rhodanine, generating a highly nucleophilic enolate that readily attacks the aldehyde. Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine for the condensation of thiazolidine-2,4-dione (a rhodanine analog) with benzaldehydes, leading to higher conversions. youtube.com For the synthesis of this compound and its derivatives, triethylamine (B128534) (TEA) in a solvent like DMSO at elevated temperatures (e.g., 70 °C) has been shown to be highly efficient, with conversions greater than 98%. nih.gov

Table 2: Research Findings on Base-Catalyzed Synthesis of this compound Derivatives

| Catalyst | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

| Triethylamine (TEA) | 4-Pyridinecarboxaldehyde | DMSO | 70 °C | >98 (conversion) | nih.gov |

| Piperidine | 2-Methoxybenzaldehyde | Ethanol | Reflux | - | wikipedia.org |

| Pyrrolidine | p-Methoxybenzaldehyde | - | - | 100 (conversion) | youtube.com |

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic protocols for rhodanine derivatives. These approaches focus on the use of environmentally friendly solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

A notable green approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. researchgate.netnih.gov These solvents can act as both the reaction medium and catalyst, eliminating the need for volatile and often toxic organic solvents. The Knoevenagel condensation of rhodanine with various aldehydes has been successfully carried out in a choline chloride:urea (1:2) mixture at 90 °C without the need for an additional catalyst, affording the products in moderate to excellent yields. nih.gov The reaction work-up is also simplified, often involving just the addition of water to precipitate the product. nih.gov Furthermore, L-proline-based deep eutectic solvents have also been shown to be effective for the synthesis of 5-arylidenerhodanines, with reactions proceeding in very good yields at a mild temperature of 60 °C. researchgate.net

Catalyst-free Knoevenagel condensation of pyridinecarboxaldehydes with active methylene compounds has also been reported to occur in a simple water:ethanol mixture at room temperature, providing high yields of the desired products with E-selectivity. bas.bg This method highlights the potential for dual activity of the pyridine (B92270) ring, acting as a catalyst itself. bas.bg

Table 3: Research Findings on Green Synthesis of Rhodanine Derivatives

| Method | Aldehyde | Solvent/System | Conditions | Yield (%) | Reference |

| Catalyst-free | 4-Pyridinecarboxaldehyde | H2O:EtOH (1:1) | Room Temperature, 30 min | Excellent | bas.bg |

| Catalyst-free | Various aldehydes | Choline Chloride:Urea (1:2) | 90 °C | Moderate to Excellent | nih.gov |

| Catalyst-free | Vanillin | L-proline/Glycerol (B35011) (1:2) | 60 °C, 1 h | 94 | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of rhodanine derivatives. The use of microwave irradiation can provide clean reactions, with one study reporting a reaction time of just 15 minutes and yields ranging from good to excellent for the synthesis of a series of rhodanine derivatives. nih.gov The optimal conditions for a particular microwave-assisted Knoevenagel condensation were determined to be 90 °C for 15 minutes in ethanol. nih.gov This approach not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Table 4: Research Findings on Microwave-Assisted Synthesis of Rhodanine Derivatives

| Catalyst | Aldehyde | Solvent | Microwave Conditions | Yield (%) | Reference |

| 2,2,6,6-Tetramethyl piperidine (TMP) | 2-(1H-indol-3-yl)-2-oxoacetaldehydes | Ethanol | 90 °C, 15 min | Good to Excellent | nih.gov |

Green Chemistry Approaches in Rhodanine Synthesis

Ultrasound-Assisted Synthetic Protocols

The application of ultrasound irradiation in organic synthesis has been recognized as a green chemistry approach that can enhance reaction rates, improve yields, and reduce reaction times, often under milder conditions than conventional heating. nih.govnanobioletters.com This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation.

One notable protocol involves the catalyst-free, one-pot synthesis of rhodanine derivatives in water under ultrasonic irradiation. nih.gov In a typical procedure, a mixture of the aldehyde, rhodanine, and a nitrogen source is irradiated using an ultrasonic probe (e.g., 20 kHz, 600 W) for a short duration of 3 to 5 minutes. nih.gov This method offers high yields in an aqueous medium, avoiding the use of toxic organic solvents. nanobioletters.comnih.gov Compared to silent (non-ultrasound) conditions, ultrasound-assisted synthesis can accelerate reactions significantly, in some cases reducing reaction times from hours to minutes. nih.gov

The efficiency of ultrasound has been demonstrated in various multi-component reactions for synthesizing heterocyclic compounds, highlighting its advantages, which include high yields, cost-effectiveness, and simple work-up procedures. nanobioletters.comresearchgate.net

Solvent-Free Grinding Techniques

Mechanical grinding under solvent-free conditions represents another significant green synthetic methodology. This technique involves the grinding of solid reactants together, often with a catalyst, using a mortar and pestle. The energy supplied through grinding can initiate reactions, leading to the formation of the desired product without the need for a solvent. rsc.orgresearchgate.net

This method has been successfully applied to various condensation reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones. researchgate.net The advantages of this approach are numerous and include the avoidance of organic solvents, high yields, energy efficiency, and often the use of inexpensive and recyclable catalysts. researchgate.net The operational simplicity and reduction in chemical waste make grinding an attractive, environmentally benign alternative to traditional solution-phase synthesis. researchgate.net While specific application to this compound is not extensively detailed in the provided literature, the success of solvent-free grinding for analogous condensation reactions suggests its high potential for this synthesis. rsc.orgresearchgate.netresearchgate.net

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs), which are salts with low melting points, have emerged as effective and environmentally benign media for a wide range of chemical reactions. nih.govrsc.org Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them "green" solvents. oiccpress.com

Deep Eutectic Solvents (DES), a class of ionic liquids, have been specifically utilized for the synthesis of 5-arylidenerhodanines via the Knoevenagel condensation. researchgate.netnih.gov In one study, a DES composed of L-proline and glycerol (Pro/Gly) was found to be highly effective. nih.gov The reaction of an aldehyde and rhodanine in this medium at 60 °C proceeded smoothly without a catalyst, affording the product in excellent yields within one hour. nih.gov This method is noted for being fast, easy, and sustainable, with the product often precipitating upon the addition of water, thus simplifying purification. nih.gov

The choice of ionic liquid can be crucial. For instance, research on the synthesis of pyridine derivatives has utilized 1-octyl-3-methyl imidazolium (B1220033) bromide ([OMIM]Br) as a stabilizer and reaction medium, demonstrating the versatility of ILs in heterocyclic synthesis. nih.gov

Synthesis of this compound Through Condensation Reactions

The primary route for synthesizing this compound is the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis, involving the condensation of an active methylene compound (in this case, rhodanine) with an aldehyde or ketone (4-pyridinecarboxaldehyde). nih.govekb.eg

Reaction of Rhodanine with 4-Pyridinecarboxaldehyde

The synthesis involves the reaction of the active methylene group at the C-5 position of the rhodanine ring with the carbonyl group of 4-pyridinecarboxaldehyde. ekb.eg The reaction is typically catalyzed by a base, which deprotonates the C-5 methylene group to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate leads to the formation of the α,β-unsaturated product, this compound. ekb.eg This reaction can be performed using various rhodanine precursors, including N-substituted rhodanine derivatives like rhodanine-3-carboxyalkyl acids. nih.gov

Scheme 1: General Knoevenagel Condensation for this compound

Optimization of Reaction Conditions for Yield and Selectivity

Significant research has been dedicated to optimizing the Knoevenagel condensation for rhodanine derivatives to maximize yield and selectivity while minimizing environmental impact. Key parameters that are often adjusted include the catalyst, solvent, and energy source.

Catalysts: A variety of catalysts have been employed. While traditional methods used bases like piperidine or sodium acetate in acetic acid, modern approaches utilize greener alternatives. ekb.egnanobioletters.com These include alum (15 mol%) in aqueous media under microwave irradiation, which provides excellent yields in short reaction times. Heterogeneous catalysts, such as copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs), have also been developed, offering advantages like easy magnetic separation and recyclability. nanobioletters.com In some optimized systems, such as in certain deep eutectic solvents or under specific ultrasound conditions, the reaction can even proceed efficiently without any catalyst. nih.govnih.gov

Solvents: The choice of solvent is critical. While traditional organic solvents like ethanol or acetic acid are common, green alternatives are preferred. ekb.eg Water has been used as an effective and environmentally benign reaction medium, especially when combined with microwave or ultrasound irradiation. nih.gov Deep eutectic solvents, such as choline chloride:urea (ChCl/urea) or L-proline:glycerol (Pro/Gly), have proven to be highly effective, often leading to high yields and simple product isolation. researchgate.netnih.gov

Energy Sources: To accelerate the reaction, non-conventional energy sources are often used. Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. Similarly, ultrasound assistance can promote the reaction efficiently, often at lower temperatures than conventional heating. nih.gov

The table below summarizes the findings of various optimized conditions for the synthesis of 5-arylidenerhodanines.

| Catalyst | Solvent/Conditions | Energy Source | Reaction Time | Yield (%) | Reference |

| Alum (15 mol%) | Water | Microwave (600W) | 3-6 min | Excellent | |

| CuFe2O4 NPs | Water | Conventional Heating (100°C) | 30-40 min | 85-95% | nanobioletters.com |

| None | L-proline/Glycerol (DES) | Conventional Heating (60°C) | 1-3 h | up to 99% | nih.gov |

| None | Water | Ultrasound (20 kHz) | 3-5 min | High | nih.gov |

| None | Choline Chloride/Urea (DES) | Conventional Heating (90°C) | 2 h | 10-78% | researchgate.net |

Strategies for Derivatization of this compound

Derivatization of the core this compound structure is a key strategy for modulating its physicochemical and biological properties. A primary site for modification is the nitrogen atom at the 3-position (N-3) of the rhodanine ring.

One significant strategy involves the introduction of carboxyalkyl chains at the N-3 position. nih.gov This is achieved by first synthesizing N-substituted rhodanine-3-carboxyalkyl acids, such as rhodanine-3-acetic acid or rhodanine-3-propionic acid. These intermediates, which possess an active methylene group, are then subjected to Knoevenagel condensation with 4-pyridinecarboxaldehyde to yield the final 5-(4-pyridylmethylene)-3-rhodanine-carboxyalkyl acid derivatives. nih.gov This approach allows for the systematic variation of the alkyl chain length, which can influence properties like lipophilicity. nih.gov

N-Substituted Derivatives

The nitrogen atom at the 3-position of the rhodanine ring is a common site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the molecule's physicochemical properties and biological activity.

Synthesis of N-Carboxyalkyl Acid Derivatives

The synthesis of N-carboxyalkyl acid derivatives of this compound is typically achieved through a multi-step process. The initial step involves the N-alkylation of the rhodanine core, followed by a Knoevenagel condensation.

The first stage is the synthesis of rhodanine-3-carboxyalkyl acids. mdpi.comuj.edu.pl This is often accomplished by reacting rhodanine with a suitable haloalkanoic acid, such as chloroacetic acid or bromopropionic acid, in the presence of a base. mdpi.comuj.edu.pl For instance, rhodanine-3-acetic acid can be prepared by reacting rhodanine with chloroacetic acid in an aqueous solution, a method first described in the early 20th century. uj.edu.pl

The second stage is the Knoevenagel condensation of the resulting N-substituted rhodanine with 4-pyridinecarboxaldehyde. This reaction is typically carried out in a solvent like isopropyl alcohol, using a base such as triethylamine as a catalyst and often with molecular sieves to remove water. uj.edu.pl This condensation creates the exocyclic double bond at the C-5 position, yielding the final this compound-3-carboxyalkyl acid derivative. mdpi.com

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

| Rhodanine | Chloroacetic Acid | Water, Base, <15°C then 90°C | Rhodanine-3-acetic acid | uj.edu.pl |

| Rhodanine-3-alkanoic acid | 4-Pyridinecarboxaldehyde | Isopropyl alcohol, Triethylamine, Molecular Sieves 4A | This compound-3-alkanoic acid | mdpi.comuj.edu.pl |

Synthesis of N-Glucosylated Derivatives

The introduction of a glucose moiety at the N-3 position of the rhodanine ring results in N-glucosylated derivatives. The synthesis involves the reaction of rhodanine with a protected glucose precursor, typically an acetylated glucosyl halide like α-acetobromoglucose (1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose). nih.govnih.gov

This glycosylation reaction is often performed under Vorbrüggen conditions. nih.gov The rhodanine is first silylated using an agent like bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent. nih.gov The resulting trimethylsilylated rhodanine is then condensed with the protected glucose in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This reaction can produce a mixture of both N- and S-glucosylated isomers, which must be separated using column chromatography. nih.govnih.gov

Following the successful synthesis and isolation of the protected N-glucoside, the acetyl protecting groups on the sugar moiety are removed. This is typically achieved through deacetylation using a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature, yielding the final N-glucosylated derivative. nih.gov

Introduction of Various N-Substituents

A diverse range of substituents beyond carboxyalkyl and glycosyl groups can be attached to the rhodanine nitrogen. Efficient synthetic strategies, including multi-component reactions, have been developed to facilitate this. semanticscholar.org One such method involves a base-assisted, one-pot coupling and cyclization of a primary amine, carbon disulfide, and a suitable chloroacetyl derivative. semanticscholar.org This approach is valued for its efficiency and tolerance of a broad range of functional groups. semanticscholar.org

Microwave-assisted synthesis has also been employed as a key method. For example, 3-(3-aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones have been synthesized using a "one-pot two-step" protocol under microwave dielectric heating, which allows for good stereocontrol of the subsequent Knoevenagel condensation. researchgate.net Other N-substituents that have been successfully introduced include rhodanine-pyridinium moieties and benzenesulfonamide (B165840) groups, expanding the chemical diversity of this class of compounds. nih.govnih.gov

Modifications at Other Positions (e.g., Sulphur)

While the nitrogen at position 3 is the most common site for substitution, modifications at other atoms of the rhodanine heterocycle are also possible, particularly at the exocyclic sulfur atom.

S-Glucosylated Derivatives Synthesis

The synthesis of S-glucosylated derivatives can occur concurrently with N-glucosylation when rhodanine is reacted with a protected glucosyl halide like α-acetobromoglucose. nih.gov The reaction conditions, involving a silylated rhodanine intermediate and a TMSOTf catalyst, can lead to the formation of both N- and S-linked products. nih.gov

The two anomers are typically separated by flash column chromatography. nih.gov However, a significant challenge arises during the deprotection step. While the N-glucosylated isomers can be deacetylated without compromising the rhodanine ring, attempts to deacetylate the S-glucosylated isomers under similar conditions (e.g., with sodium methoxide in methanol) can lead to the cleavage and hydrolysis of the rhodanine ring itself. nih.gov

Stereochemical Control in Derivative Synthesis (Z/E Isomerism)

The Knoevenagel condensation between an N-substituted rhodanine and an aldehyde, such as 4-pyridinecarboxaldehyde, results in the formation of an exocyclic double bond at the C-5 position (C5=C6). This bond can exist as either of two geometric isomers, Z or E.

In the synthesis of 5-pyridylmethylene rhodanine derivatives, the reaction is generally stereoselective, predominantly yielding the Z-isomer. mdpi.comnih.gov This stereochemical outcome is often confirmed through analytical methods such as X-ray diffraction and NMR spectroscopy. mdpi.comnih.gov The Z-isomer is considered the more thermodynamically stable product. In this configuration, the pyridine ring is positioned away from the sulfur atom at position 1 of the rhodanine ring. mdpi.com Some synthetic protocols, such as those employing microwave heating, have been reported to provide good stereocontrol over the condensation reaction. researchgate.net

| Derivative Type | Typical Isomer Formed | Method of Confirmation | Reference |

| 5-(Pyridin-2-ylmethylidene)-rhodanine-3-carboxyalkyl acids | Z-isomer | X-ray Diffraction | mdpi.com |

| 5-((Z)-Arylidene)-3-(β-d-glucopyranosyl)-2-thioxo-4-thiazolidinones | Z-isomer | NMR Spectroscopy | nih.gov |

| 3-(3-Aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones | Good stereocontrol reported | Not specified | researchgate.net |

Proposed Reaction Mechanisms for Compound Formation

The formation of this compound and its derivatives is predominantly achieved through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. This reaction involves the condensation of an active methylene compound, in this case, rhodanine or its derivatives, with a carbonyl compound, such as pyridine-4-carboxaldehyde. The reaction is typically facilitated by a basic catalyst. While the overarching principle is well-established, the precise mechanistic pathway can vary depending on the nature of the catalyst employed, particularly whether a tertiary or a secondary amine is used.

The key to the Knoevenagel condensation is the activation of the methylene group at the C-5 position of the rhodanine ring. The electron-withdrawing nature of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups increases the acidity of the C-5 protons, making them susceptible to deprotonation by a base. This generates a resonance-stabilized carbanion, a potent nucleophile that is central to the reaction.

Two primary mechanistic pathways are generally proposed for the base-catalyzed Knoevenagel condensation: the enolate pathway and the iminium pathway.

The Enolate Pathway (Catalyzed by Tertiary Amines or Other Bases)

When a tertiary amine, such as triethylamine (TEA), or another suitable base is used as the catalyst, the reaction is believed to proceed through an enolate intermediate. nih.govresearchgate.net This pathway can be delineated into the following steps:

Deprotonation: The basic catalyst abstracts a proton from the active methylene group (C-5) of the rhodanine molecule. This results in the formation of a resonance-stabilized enolate ion. The negative charge is delocalized over the sulfur, nitrogen, and oxygen atoms of the rhodanine ring, which enhances its stability.

Nucleophilic Attack: The newly formed enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the pyridine-4-carboxaldehyde. This leads to the formation of a tetrahedral intermediate, an alkoxide.

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the basic catalyst or a protic solvent if present, to yield a β-hydroxy adduct.

Dehydration: The final step involves the elimination of a water molecule from the β-hydroxy adduct. This dehydration is often spontaneous or can be promoted by heat or acidic/basic conditions, leading to the formation of the thermodynamically stable α,β-unsaturated product, this compound. The extended conjugation between the rhodanine and pyridine rings provides a strong driving force for this elimination step.

The Iminium Pathway (Catalyzed by Secondary Amines)

When a secondary amine, such as piperidine, is utilized as the catalyst, an alternative mechanism involving an iminium ion intermediate is often proposed. This pathway is particularly relevant as piperidine is a commonly employed catalyst for Knoevenagel condensations.

Iminium Ion Formation: The secondary amine first reacts with the pyridine-4-carboxaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion.

Enamine/Enolate Formation: Concurrently, the secondary amine can also act as a base to deprotonate the rhodanine, forming the enolate as described in the previous pathway. Alternatively, an enamine could be formed, though the enolate pathway is more likely for highly acidic methylene compounds like rhodanine.

Nucleophilic Attack: The enolate of rhodanine then attacks the electrophilic carbon of the iminium ion. This step is generally faster than the attack on the parent aldehyde due to the enhanced electrophilicity of the iminium ion.

Intermediate Collapse and Catalyst Regeneration: The resulting adduct collapses, eliminating the secondary amine catalyst and forming the final α,β-unsaturated product after a proton transfer step. The regeneration of the amine catalyst allows it to participate in further catalytic cycles.

The presence of the nitrogen atom in the pyridine ring of pyridine-4-carboxaldehyde can influence the reaction rate by its electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack.

The table below summarizes the key reactants and catalysts involved in the proposed mechanisms for the synthesis of this compound.

| Reactant / Catalyst | Role in the Reaction |

| Rhodanine | Active methylene compound, provides the nucleophilic carbanion. |

| Pyridine-4-carboxaldehyde | Electrophilic carbonyl compound. |

| Triethylamine (TEA) | Tertiary amine base, facilitates the enolate pathway. nih.gov |

| Piperidine | Secondary amine base, can facilitate the iminium pathway. |

The synthesis of derivatives of this compound follows the same fundamental mechanistic principles. Modifications to the rhodanine scaffold (e.g., at the N-3 position) or the pyridine ring of the aldehyde will primarily influence the electronic and steric properties of the reactants, which can affect reaction rates and yields, but the core mechanistic steps of nucleophilic addition followed by dehydration remain consistent. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 4 Pyridylmethylene Rhodanine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For 5-(4-Pyridylmethylene)rhodanine, both ¹H and ¹³C NMR are indispensable in confirming its complex architecture.

¹H NMR for Proton Environment Analysis and Tautomeric Forms

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The analysis of chemical shifts, signal multiplicities, and integration values allows for the precise assignment of each proton.

A key feature in the ¹H NMR spectrum is the signal corresponding to the exocyclic methine proton (=CH-). The chemical shift of this proton is highly indicative of the stereochemistry of the double bond. For (Z)-5-(4-Pyridylmethylene)rhodanine, this proton typically resonates in the downfield region, often between δ 7.5 and 8.5 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group in the rhodanine (B49660) ring. The observation of a single, sharp singlet for this proton confirms the presence of a single, stable geometric isomer.

The protons of the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The α-protons (adjacent to the nitrogen atom) are the most deshielded and typically appear as a doublet in the range of δ 8.5-8.8 ppm. The β-protons resonate at a slightly higher field, usually between δ 7.2 and 7.6 ppm, also as a doublet. The coupling constants between these protons provide further confirmation of their relative positions on the pyridine ring.

The N-H proton of the rhodanine ring typically appears as a broad singlet at a downfield chemical shift, often above δ 13.0 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding interactions in solution. The exact chemical shift can be sensitive to the solvent and concentration.

The presence of a single set of well-defined signals for all protons in the ¹H NMR spectrum strongly suggests that this compound exists predominantly in one tautomeric form under the experimental conditions. The keto-form of the rhodanine ring is the major contributor, with no significant evidence for the presence of the enol tautomer.

Table 1: Typical ¹H NMR Chemical Shifts for (Z)-5-(4-Pyridylmethylene)rhodanine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Rhodanine) | >13.0 | br s |

| α-H (Pyridine) | 8.5 - 8.8 | d |

| =CH- | 7.5 - 8.5 | s |

| β-H (Pyridine) | 7.2 - 7.6 | d |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. br s = broad singlet, s = singlet, d = doublet.

¹³C NMR for Carbon Skeleton Analysis and Double Bond Configuration

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton.

The spectrum is characterized by several key resonances. The carbonyl carbon (C=O) of the rhodanine ring is typically observed at a significant downfield chemical shift, usually in the range of δ 165-170 ppm. The thiocarbonyl carbon (C=S) is even more deshielded and resonates further downfield, typically between δ 190 and 205 ppm.

The carbons of the exocyclic double bond provide crucial information about the configuration. The methine carbon (=CH-) signal appears in the olefinic region, generally between δ 120 and 135 ppm. The quaternary carbon of the rhodanine ring involved in the double bond (C=C) is also found in this region. The specific chemical shifts of these carbons are consistent with the Z-configuration, which is the thermodynamically more stable isomer.

The pyridine ring carbons also show characteristic signals. The α-carbons, being adjacent to the electronegative nitrogen atom, are the most downfield of the aromatic carbons, typically appearing around δ 150 ppm. The β-carbons resonate at a higher field, usually between δ 120 and 125 ppm, while the γ-carbon is found at approximately δ 140 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for (Z)-5-(4-Pyridylmethylene)rhodanine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 190 - 205 |

| C=O (Carbonyl) | 165 - 170 |

| α-C (Pyridine) | ~150 |

| γ-C (Pyridine) | ~140 |

| C=C (Rhodanine) | 120 - 135 |

| =CH- | 120 - 135 |

| β-C (Pyridine) | 120 - 125 |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Thioamide and Carbonyl Vibrational Modes

The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the thioamide and carbonyl groups of the rhodanine ring. The C=O stretching vibration typically appears as a very strong and sharp band in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the substituent on the exocyclic double bond.

The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is typically observed in the region of 1200-1250 cm⁻¹. This band is often coupled with other vibrations and may not be as intense as the carbonyl stretch. The N-H stretching vibration of the thioamide group appears as a broad band in the region of 3100-3300 cm⁻¹, with its broadness indicative of hydrogen bonding.

Analysis of Pyridyl C=N Stretches

The pyridine ring exhibits characteristic C=N and C=C stretching vibrations in the aromatic region of the IR spectrum, typically between 1400 and 1600 cm⁻¹. The C=N stretching vibration of the pyridine ring is usually observed as a strong band around 1590-1610 cm⁻¹. The presence of these bands confirms the incorporation of the pyridyl moiety into the molecular structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C=O Stretch | 1700 - 1750 | Strong, Sharp |

| C=N Stretch (Pyridyl) | 1590 - 1610 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C=S Stretch | 1200 - 1250 | Medium |

Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₆N₂OS₂ = 222.29 g/mol ). The presence of this peak is a primary confirmation of the compound's identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bonds within the rhodanine ring and the pyridylmethylene moiety. For instance, the loss of a thiocarbonyl group (CS) or a carbonyl group (CO) from the molecular ion could be observed. Cleavage at the exocyclic double bond could lead to the formation of a pyridylmethylene cation or a rhodanine radical cation. The fragmentation of the pyridine ring itself can also occur, leading to characteristic daughter ions. Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, providing a high degree of confidence in its identification.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique reveals critical details about their conformation and the non-covalent interactions that govern their crystal packing.

Determination of Absolute Stereochemistry and Conformation

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image; therefore, the concept of absolute stereochemistry is not applicable. However, the presence of the exocyclic double bond (C=C) allows for the existence of E and Z geometric isomers.

Crystallographic studies on closely related 5-pyridylmethylidene-rhodanine derivatives have consistently shown the presence of the Z isomer in the solid state. sigmaaldrich.com In this configuration, the pyridyl group and the sulfur atom of the rhodanine ring are on the same side of the exocyclic double bond. This isomer is generally found to be more stable. chemicalbook.com

The conformation of the molecule is typically near-planar. The rhodanine and pyridine rings are largely coplanar, with only a small dihedral angle between their planes. For instance, in a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives, the angle between the planes of these rings was observed to be in the range of 2.0° to 7.8°. sigmaaldrich.com This planarity is a key structural feature influencing the molecule's electronic properties and packing in the crystal lattice.

Table 1: Conformational Details of 5-Pyridylmethylene-rhodanine Derivatives from X-ray Crystallography

| Feature | Observation | Source(s) |

| Geometric Isomer | Predominantly Z isomer | sigmaaldrich.comchemicalbook.com |

| Molecular Planarity | Rhodanine and pyridine rings are nearly coplanar | sigmaaldrich.com |

| Inter-ring Dihedral Angle | 2.0° - 7.8° | sigmaaldrich.com |

Insights into Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. researchgate.netresearchgate.net In the case of this compound derivatives, hydrogen bonding and other weaker interactions play a crucial role in the supramolecular assembly.

Studies on similar structures reveal that molecules often form dimers through strong hydrogen bonds. For example, in derivatives with a carboxylic acid group, homosynthons are formed via strong O-H∙∙∙N hydrogen bonds between the carboxylic acid proton and the nitrogen atom of the pyridine ring. sigmaaldrich.com These dimers are further stabilized by weaker C-H∙∙∙O contacts.

Table 2: Key Intermolecular Interactions in the Crystal Packing of Rhodanine Derivatives

| Interaction Type | Description | Source(s) |

| Strong Hydrogen Bonds | O-H∙∙∙N interactions leading to dimer formation (in carboxylic acid derivatives). | sigmaaldrich.com |

| Weak Hydrogen Bonds | C-H∙∙∙O and C-H∙∙∙S interactions linking adjacent dimers. | sigmaaldrich.com |

| van der Waals Forces | General non-specific interactions contributing to crystal cohesion. | nih.gov |

| π-π Stacking | Potential interactions between the aromatic pyridine and rhodanine rings, contributing to stability. | google.com |

Surface-Enhanced Raman Spectroscopy (SERS) Investigations

SERS is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver (Ag) or gold (Au). researchgate.netnih.gov It provides insights into the adsorption mechanism and orientation of the analyte on the metal surface.

Adsorption Behavior on Metal Nanoparticles (Ag, Au)

While specific SERS studies on this compound are not extensively documented, research on the parent rhodanine molecule and its benzylidene derivatives provides significant insights into its likely adsorption behavior. nih.gov

Rhodanine and its derivatives can interact with silver and gold surfaces through several potential sites: the nitrogen atom, the endocyclic sulfur atom, the exocyclic sulfur atom, and the delocalized π-electron system. nih.gov SERS studies of rhodanine on silver nanoparticles suggest that the molecule adsorbs onto the surface, and under certain experimental conditions, can undergo a surface-induced dimerization. researchgate.netresearchgate.net This dimerization is proposed to occur via the active methylene (B1212753) group, a reaction analogous to Knoevenagel condensation. researchgate.net

For this compound, it is anticipated that adsorption would primarily occur through the sulfur atoms of the rhodanine ring and the nitrogen atom of the pyridine ring, which can coordinate with the metal nanoparticles. nih.gov The orientation of the molecule on the surface would likely involve the planar rings being tilted with respect to the nanoparticle surface to facilitate these interactions.

Table 3: Predicted Adsorption Sites of this compound on Ag/Au Nanoparticles

| Potential Adsorption Site | Type of Interaction | Expected SERS Signature | Source(s) |

| Endocyclic/Exocyclic Sulfur | Chemisorption (S-Ag/Au bond) | Enhancement of rhodanine ring vibrations, particularly those involving sulfur. | nih.govresearchgate.net |

| Pyridine Nitrogen | Chemisorption (N-Ag/Au bond) | Enhancement of pyridine ring breathing modes. | |

| π-Electron System | Physisorption (Electromagnetic enhancement) | General enhancement of aromatic ring vibrations. | nih.gov |

Concentration-Dependent SERS Studies

The intensity of the SERS signal is highly dependent on the concentration of the analyte and the formation of "hot spots," which are nano-junctions between aggregated metal nanoparticles where the electromagnetic enhancement is maximal.

In a typical concentration-dependent SERS experiment, the signal intensity of characteristic vibrational bands increases with the concentration of the analyte until it reaches a saturation point, where the surface of the nanoparticles is fully covered. At very low concentrations, the SERS signal may be dominated by molecules adsorbed at these high-enhancement hot spots. A linear relationship is often observed between the logarithm of the SERS intensity and the logarithm of the analyte concentration over a certain range. researchgate.net

For this compound, it is expected that as its concentration increases in a colloidal solution of Ag or Au nanoparticles, the SERS intensity of its characteristic peaks—such as the C=C stretching of the exocyclic bond, and the ring breathing modes of the pyridine and rhodanine moieties—would increase. This allows for the development of quantitative detection methods.

Computational Chemistry and Theoretical Characterization of 5 4 Pyridylmethylene Rhodanine

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the structural and electronic properties of molecules. However, no specific DFT studies on 5-(4-Pyridylmethylene)rhodanine have been reported. The following sections outline the types of analyses that would be conducted in such a study, based on research on analogous compounds.

Geometry Optimization and Energy Minimization of Isolated Molecules

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy conformation is found. For related compounds, such as 5-(pyridin-2-ylmethylidene) and 5-(pyridin-3-ylmethylene) rhodanine (B49660) derivatives, crystal structure analysis has shown that the rhodanine and pyridine (B92270) rings are nearly planar. It would be expected that the optimized geometry of this compound would also exhibit a high degree of planarity to maximize conjugation.

Electronic Structure Analysis

Once the optimized geometry is obtained, its electronic properties can be investigated.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in an experimental spectrum can be assigned to particular molecular motions (e.g., stretching, bending). Such a study for this compound would provide a theoretical vibrational spectrum, which could be used to confirm the identity and purity of synthesized samples.

Molecular Dynamics Simulations (Potential for future research)

Molecular dynamics (MD) simulations could provide valuable information on the dynamic behavior of this compound, particularly its interactions with biological macromolecules or in different solvent environments. MD simulations model the movement of atoms and molecules over time, offering insights into conformational changes and binding affinities that are not captured by static DFT calculations. Given the interest in rhodanine derivatives as potential therapeutic agents, MD simulations represent a promising avenue for future research to explore the interactions of this compound with potential biological targets.

Quantum Chemical Descriptors and Their Correlation with Experimental Observations

Quantum chemical descriptors are instrumental in predicting the reactivity, stability, and potential biological activity of a molecule. These parameters, derived from the electronic structure of the compound, offer a theoretical framework to understand and correlate with experimental findings. For this compound and its derivatives, key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and dipole moment are of particular interest.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. In the context of rhodanine derivatives, these descriptors have been correlated with their observed biological activities. For instance, a lower HOMO-LUMO gap might suggest enhanced bioactivity due to increased reactivity.

While specific calculated values for the parent this compound are not extensively documented in readily available literature, studies on closely related rhodanine derivatives demonstrate a clear correlation between these quantum chemical parameters and their experimentally determined properties, such as antimicrobial activity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance | Potential Correlation with Experimental Observations |

| HOMO Energy | Electron-donating ability | Higher HOMO energy can correlate with increased reactivity and potential for certain biological interactions. |

| LUMO Energy | Electron-accepting ability | Lower LUMO energy suggests a greater propensity to accept electrons, influencing reaction mechanisms. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap often correlates with higher chemical reactivity and potentially greater biological activity. |

| Chemical Hardness | Resistance to change in electron distribution | Higher hardness (larger HOMO-LUMO gap) indicates greater stability and lower reactivity. |

| Dipole Moment | Molecular polarity | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |

Modeling of Intermolecular Interactions, e.g., N···S Electrostatic Interactions

The presence of both a pyridine ring and a rhodanine moiety in this compound allows for the possibility of significant intramolecular, non-covalent interactions. Of particular note is the potential for an electrostatic interaction between the nitrogen atom of the pyridine ring and one of the sulfur atoms of the rhodanine core (N···S).

Computational modeling, particularly through methods like Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature and strength of such interactions. Analysis of the electron density can reveal the presence of a bond critical point (BCP) between the nitrogen and sulfur atoms. The existence of a BCP is a key indicator of a stabilizing interaction.

Theoretical Basis for Tautomerism and Conformational Analysis

The structural versatility of this compound also extends to the possibilities of tautomerism and conformational isomerism. The rhodanine ring itself can exist in several tautomeric forms, including the amide, imidic acid, and thiol forms. Computational studies on the parent rhodanine molecule have consistently shown that the 2-thioxo-4-thiazolidinone form is the most stable tautomer. This preference is expected to be maintained in its 5-substituted derivatives.

Furthermore, the exocyclic double bond introduced by the 4-pyridylmethylene group gives rise to the possibility of E and Z geometric isomers. Computational calculations on similar 5-benzylidene rhodanine derivatives have indicated that the Z-isomer is generally more stable than the E-isomer. nih.gov This theoretical finding is corroborated by experimental data from X-ray crystallography, where the Z-isomer is the predominantly observed form in the solid state for related compounds. nih.gov

Conformational analysis also involves the relative orientation of the rhodanine and pyridine rings. Due to the potential for steric hindrance and the influence of the aforementioned N···S interaction, the molecule is not expected to be perfectly planar. Theoretical calculations on a similar 4-pyridinyl derivative show a small dihedral angle between the planes of the two rings, suggesting a nearly planar arrangement which would maximize π-system conjugation while accommodating any steric or electrostatic effects. nih.gov

Structure Activity Relationship Sar Studies of 5 4 Pyridylmethylene Rhodanine at the Molecular and Mechanistic Level

Impact of Substituent Variations on Molecular Interactions and Properties

The biological profile of rhodanine (B49660) derivatives is intricately linked to the nature and position of their substituents. These modifications alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its ability to interact with specific biological macromolecules.

Effects of 3-Substitution (e.g., Carboxyalkyl Chains) on Molecular Features

The nitrogen atom at position 3 of the rhodanine ring is a key site for chemical modification. mdpi.com The introduction of carboxyalkyl chains, such as acetic, propionic, or butyric acid moieties, has been shown to be a critical determinant of biological activity. nih.govuj.edu.pl Research has demonstrated that the length of the carboxyalkyl chain at the N-3 position can significantly influence the antibacterial efficacy of these compounds. uj.edu.pl

For instance, studies on a series of rhodanine-3-carboxyalkanoic acids revealed that their antibacterial activity is dependent on the type of carboxyalkyl group. uj.edu.pl Derivatives of rhodanine-3-propionic acid, in particular, showed the highest activity against Gram-positive bacteria. uj.edu.pl This suggests that the spatial orientation and flexibility conferred by the three-carbon chain are optimal for interaction with the microbial target. Initial research indicated that rhodanine derivatives with a carboxyalkyl fragment at the N-3 position had more effective antibacterial activity compared to those with an amino group substituent at the C-5 position. nih.gov The presence of the carboxylic acid group also enhances the molecule's polarity, which can influence its solubility and transport properties.

| N-3 Substituent | Observed Activity Trend | Source |

| Carboxyalkyl Chains | Antibacterial activity depends on chain length. uj.edu.pl | uj.edu.pl |

| Propionic Acid | Highest activity against Gram-positive bacteria. uj.edu.pl | uj.edu.pl |

| Acetic, Butyric, Caproic Acids | Also confer antibacterial activity. nih.gov | nih.gov |

Role of the 5-Pyridylmethylene Moiety in Molecular Recognition

The substituent at the C-5 position plays a significant role in defining the compound's specificity and mechanism of action. mdpi.com In 5-(4-Pyridylmethylene)rhodanine, the 5-pyridylmethylene group is crucial for molecular recognition. The pyridine (B92270) ring, a heterocyclic aromatic structure, is a common scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions. mdpi.comnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to the active sites of enzymes and proteins. mdpi.com Furthermore, the aromatic nature of the pyridine ring allows for hydrophobic and π-π stacking interactions with amino acid residues in a protein's binding pocket. mdpi.com The presence of the pyridine nucleus can also improve a compound's aqueous solubility and metabolic stability, which are favorable pharmacokinetic properties. mdpi.comnih.gov The electrostatic potential map of pyridine derivatives often reveals hydrophobic zones that can facilitate more significant interactions with cell membranes, potentially aiding the compound's entry into the cell to reach its intracellular target. mdpi.com

Influence of Pyridine Nitrogen Position on Molecular Behavior

Changing the nitrogen's location to position 2 ('ortho') or 3 ('meta') would create structural isomers with distinct properties. The basicity of the pyridine nitrogen, and thus its propensity to be protonated at physiological pH, varies depending on its position. nih.gov This, in turn, affects the electrostatic interactions the molecule can form. The geometry of the molecule is also altered, which can impact how well it fits into a specific binding site. An intrinsic effect of the pyridine-N-position on the structural properties of coordination frameworks has been noted in other chemical contexts, highlighting the importance of this structural feature. nih.gov

Investigations into Molecular Mechanisms of Biological Relevance (In Vitro Studies)

In vitro studies are essential for elucidating the specific molecular mechanisms by which compounds like this compound exert their biological effects. These investigations often focus on the compound's ability to inhibit specific enzymes or interact with microbial proteins.

Inhibition Mechanisms of Specific Enzymes (e.g., Aldose Reductase, Pancreatic Lipase (B570770), Alpha Amylase)

Aldose Reductase (AR): Rhodanine and its derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govnih.gov The inhibitory mechanism involves the rhodanine moiety binding to the active site of the enzyme. Molecular docking studies of rhodanine-3-acetic acid derivatives show that the carboxyl group of the acetic acid moiety forms key hydrogen bonds and electrostatic interactions with residues in the active site. nih.govnih.gov The 5-benzylidene portion of these molecules typically occupies a hydrophobic pocket. For this compound, the pyridylmethylene group would be expected to engage in similar hydrophobic interactions, while the rhodanine core interacts with the catalytic residues of the enzyme. nih.gov

| Compound Type | Target Enzyme | Potency (IC50) | Standard | Source |

| Rhodanine-3-acetamide derivative (3f) | Aldose Reductase (ALR2) | 0.12 ± 0.01 µM | Sulindac | nih.govnih.gov |

| Rhodanine-3-acetamide derivative (3a) | Aldose Reductase (ALR2) | Higher inhibition than standard | Sulindac | nih.govnih.gov |

Pancreatic Lipase: This enzyme is a key target for managing obesity, as its inhibition reduces the absorption of dietary fats. nih.gov The catalytic site of pancreatic lipase includes key amino acid residues such as Ser152, Phe77, His151, Phe215, and His263. nih.gov Inhibitors typically bind to this active site, preventing the breakdown of triglycerides. While direct studies on this compound are not specified, its structural features suggest a potential for mixed-type or uncompetitive inhibition, where it could bind to either the free enzyme or the enzyme-substrate complex, interacting with key residues like serine and histidine through hydrogen bonding. nih.govnih.gov

Alpha-Amylase: Inhibition of α-amylase is a therapeutic strategy for managing type II diabetes by slowing the digestion of carbohydrates. nih.gov The active site of α-amylase contains crucial catalytic residues such as Asp197 and Glu233. nih.gov Inhibitors, like the natural product acarbose, form hydrogen bonds with these catalytic amino acids. nih.gov The structure of this compound, with its hydrogen bond acceptors (carbonyl oxygen, pyridine nitrogen) and aromatic ring, could potentially interact with the enzyme's active site, thereby blocking substrate access and inhibiting its function.

Molecular Interactions with Microbial Proteins

Derivatives of rhodanine-3-carboxyalkyl acids have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, while showing a lack of activity against Gram-negative bacteria and yeasts. nih.govuj.edu.pl This selectivity suggests a specific mode of action targeting structures or proteins unique to Gram-positive organisms. The antibacterial effect is often bacteriostatic or bactericidal. nih.govnih.gov

The mechanism likely involves the rhodanine derivative interacting with essential microbial proteins, disrupting their function and leading to cell death or growth inhibition. The combination of the polar carboxyalkyl group at the N-3 position and the lipophilic aryl group at the C-5 position appears to be crucial for this activity. uj.edu.pl The N,N-diethylamine group in the aromatic system and the number of carbons in the carboxyalkyl group have been identified as more significant for biological activity than the specific type of aryl-containing substituent at the C-5 position. uj.edu.pl

DNA Intercalation Studies

DNA intercalation is a significant mechanism by which certain rhodanine derivatives exert their cytotoxic effects. This process involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. This interaction can disrupt the normal function of DNA, leading to inhibition of replication and transcription, and ultimately, cell death. nih.gov

The ability of rhodanine derivatives to intercalate with DNA is often correlated with their cytotoxic and topoisomerase II inhibitory activities. nih.gov The planar structure of the pyridylmethylene group in this compound is a key feature that could facilitate this type of interaction. Spectroscopic studies are typically employed to confirm and characterize the binding of these compounds to DNA. The insights gained from these studies suggest that DNA is a primary cellular target for certain pyridoacridine alkaloids, a class of compounds that also act as DNA intercalators. nih.govnih.gov

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that plays a critical role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. nih.gov This function is essential for processes such as DNA replication, transcription, and chromosome segregation. The inhibition of topoisomerase II is a well-established mechanism for anticancer drugs. nih.gov

Several rhodanine derivatives have been identified as inhibitors of topoisomerase II. nih.gov The inhibition of this enzyme's catalytic activity by these compounds is considered a probable mechanism for their observed cytotoxicity against cancer cells. nih.gov For instance, studies on pyridoacridine alkaloids have shown a direct correlation between their ability to inhibit topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA) and their cytotoxic potency. nih.gov This inhibition is often linked to the compound's ability to intercalate into DNA, thereby stabilizing the DNA-topoisomerase II cleavage complex and preventing the re-ligation of the DNA strands. nih.gov

Modulation of Viral RNA Synthesis (for related derivatives)

The rhodanine scaffold has been a fruitful source for the development of antiviral agents. nih.gov Notably, certain derivatives have demonstrated the ability to modulate viral RNA synthesis, a critical step in the replication cycle of many viruses.

A key example is the derivative N-(beta-D-glucopyranosyl)-5-(4-nitrobenzylidene)-2-thioxo-4-thiazolidinone, which has shown antiviral efficacy specifically through the inhibition of viral RNA synthesis. nih.gov While this is a related derivative, it highlights the potential of the broader rhodanine class, including compounds like this compound, to be explored for similar antiviral mechanisms. The structural modifications on the rhodanine core, such as the introduction of a glycosyl moiety, can significantly influence the biological activity and the specific molecular target. nih.gov

In Vitro Screening Methodologies and Their Molecular Basis

A variety of in vitro screening methodologies are employed to evaluate the biological activity of compounds like this compound and to understand their interactions at a molecular level.

Minimum Inhibitory Concentration (MIC) Tests

Minimum Inhibitory Concentration (MIC) tests are a fundamental in vitro method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is crucial for assessing the potency of new antibacterial compounds.

Rhodanine derivatives have been subjected to extensive MIC testing against a range of bacterial pathogens. For example, a series of rhodanine derivatives (Rh 1–7) demonstrated bactericidal activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The MIC values for these compounds typically range from 4 μM to 32 μM against these resistant strains. nih.gov The modification of the carboxyl group in some rhodanine derivatives was also investigated to understand its impact on antibacterial activity. nih.gov

| Derivative | Organism | MIC (μM) |

| Rh 2 | Vancomycin-resistant S. aureus (VRSA) | 4 (MIC90) |

| Rh 2 | Methicillin-resistant S. aureus (MRSA) | 4 (MIC90) |

| Rh 2 | Staphylococcus epidermidis | 4 |

| Rh 2 | Vancomycin-resistant Enterococcus (VRE) | 8 (MIC90) |

| Rhodanine derivatives | Bacillus anthracis | 2–8 |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | 8-16 |

| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Gram-positive bacteria | ≥15.62 |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for various rhodanine derivatives against different microorganisms. nih.govresearchgate.net

Time-Kill Kinetics for Molecular Interaction Dynamics

Time-kill kinetics assays provide valuable information about the dynamic interaction between an antimicrobial agent and a microbial population over time. emerypharma.com This method helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects of a compound. emerypharma.comuem.br The assay involves exposing a standardized inoculum of bacteria to a specific concentration of the test compound (often at multiples of its MIC) and measuring the number of viable cells at various time points. nih.gov

A compound is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in the colony-forming units (CFU)/mL compared to the initial inoculum. emerypharma.com For rhodanine derivatives that have shown bactericidal activity in MIC tests, time-kill studies would be instrumental in confirming this effect and understanding the rate at which bacterial killing occurs. nih.gov Such studies are crucial for predicting the potential in vivo efficacy of a new antimicrobial agent.

Cellular Assays for Investigating Molecular Targets (e.g., Cytotoxicity against specific cell lines at molecular level)

Cellular assays are essential for evaluating the cytotoxic effects of compounds on specific cell lines and for probing the underlying molecular mechanisms. For potential anticancer agents like rhodanine derivatives, these assays are a critical step in the drug discovery process.

Glucosylated rhodanine derivatives have been shown to induce significant apoptotic cell death in cancer cell lines such as HepG2. nih.gov In these studies, treatment with the compound led to a substantial increase in the percentage of apoptotic cells and cell cycle arrest at the S-phase. nih.gov Furthermore, the molecular basis of this cytotoxicity was investigated by analyzing the expression of apoptosis-related genes, revealing an upregulation of pro-apoptotic genes and downregulation of the anti-apoptotic gene Bcl-2. nih.gov Such findings strongly suggest that these rhodanine derivatives exert their anticancer effects by activating the intrinsic apoptotic pathway. The cytotoxicity of these compounds is also often linked to their ability to inhibit key enzymes like topoisomerase II. nih.gov

| Compound | Cell Line | Observed Effect | Molecular Target/Mechanism |

| Glucosylated rhodanine derivative (compound 6) | HepG2 | 80.7-fold increase in apoptotic cell death; cell cycle arrest at S-phase | Upregulation of apoptosis-related genes, inhibition of Bcl-2 expression, Topoisomerase II inhibition |

| Rhodanine derivatives | Human cancer cell lines | Significant cytotoxicity | HIV-1 integrase inhibition (in antiviral context) |

| Pyridoacridine alkaloids | Human Colon Tumor (HCT) cells | Dose-dependent inhibition of proliferation | DNA intercalation, Topoisomerase II inhibition |

Table 2: Summary of cellular assay findings for rhodanine derivatives and related compounds. nih.govnih.govnih.gov

Conformational Analysis and its Correlation with Molecular Activity

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For this compound, conformational analysis reveals key structural features that are intrinsically linked to its molecular activity. This analysis primarily focuses on the planarity of the molecule and the rotational barriers around the single bond connecting the pyridylmethylene substituent to the rhodanine core.

The geometry of this compound is characterized by the exocyclic double bond (C5=C6), which gives rise to the possibility of (E) and (Z) isomers. Experimental and computational studies on analogous 5-arylidene rhodanine derivatives have consistently shown that the (Z)-isomer is the more stable and predominantly formed product during synthesis. nih.govnih.gov This preference for the Z configuration is a crucial aspect of its conformational landscape.

A significant feature of the (Z)-isomer is the near planarity between the rhodanine and the pyridine rings. X-ray crystal structure analysis of closely related 5-(pyridin-4-ylmethylidene)rhodanine derivatives, such as those with a carboxyalkyl substituent on the rhodanine nitrogen, provides strong evidence for this planar arrangement. nih.gov This planarity is essential for maximizing π-orbital overlap across the molecule, which influences its electronic properties and potential for intermolecular interactions.

The degree of planarity can be quantified by the dihedral angle between the rhodanine and pyridine rings. While the exact value for this compound is not extensively documented in publicly available literature, data from analogous compounds with a 4-pyridinyl moiety offer valuable insights. For instance, in a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, the angle between the planes of the rhodanine and pyridine rings is observed to be minimal, indicating a largely planar conformation in the solid state. nih.gov

The following table presents the dihedral angles between the rhodanine and pyridine rings for closely related compounds, illustrating the tendency towards planarity.

| Compound Derivative | Linker on Rhodanine N3 | Dihedral Angle (Rhodanine-Pyridine) | Reference |

| 3-carboxypropyl-5-(4-pyridylmethylene)rhodanine | Propylene-carboxyl | 4.7(1)° | nih.gov |

| 3-carboxypentyl-5-(3-pyridylmethylene)rhodanine | Pentylene-carboxyl | 2.0(2)° | nih.gov |

| 3-carboxypropyl-5-(2-pyridylmethylene)rhodanine | Propylene-carboxyl | 7.8(1)° | nih.gov |

This near-coplanar arrangement is believed to be crucial for the molecule's biological activity. A planar conformation allows for optimal interaction with planar regions of a biological target, such as the amino acid residues in an enzyme's active site or the bases of DNA. For example, in the context of enzyme inhibition, a planar inhibitor can slide into a flat binding pocket, maximizing van der Waals and π-stacking interactions.

Furthermore, the relative orientation of the pyridine nitrogen and the rhodanine sulfur atoms can influence activity. Studies on related compounds have suggested that the potential for intramolecular electrostatic interactions, such as N···S interactions, can stabilize the active conformation and contribute to biological efficacy. nih.gov The specific conformation of this compound would dictate the distance and geometry of such potential interactions.

The correlation between this conformational rigidity and molecular activity is a key aspect of its structure-activity relationship (SAR). A more rigid, planar conformation reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity. The defined spatial arrangement of the hydrogen bond acceptors (the rhodanine carbonyl and thiocarbonyl groups, and the pyridine nitrogen) and the aromatic system is a direct consequence of its conformational preference. This precise positioning is critical for forming specific interactions with a biological target and eliciting a biological response.

Advanced Applications of 5 4 Pyridylmethylene Rhodanine in Chemical Sciences and Materials

Applications in Sensing and Detection Technologies

The inherent chemical properties of 5-(4-Pyridylmethylene)rhodanine and its derivatives make them promising candidates for the development of sophisticated sensing and detection systems. Their ability to interact with specific analytes, particularly metal ions, forms the basis for their application in spectrophotometric analysis and the fabrication of chemical and biosensors.

Spectrophotometric Determination of Metal Ions (e.g., Gold)

Rhodanine (B49660) derivatives have been established as effective chromogenic reagents for the spectrophotometric determination of various metal ions. While specific studies on this compound for gold determination are not extensively detailed, research on closely related compounds provides a strong indication of its potential. For instance, the analytical applications of 5-(2,4-dihydroxybenzylidene)rhodanine (2,4-DHBR) in the presence of cationic surfactants have been successfully demonstrated for the determination of trace amounts of gold and silver. mdpi.comnih.govsigmaaldrich.com

The methodology typically involves the formation of a ternary complex between the metal ion, the rhodanine derivative, and a surfactant, which leads to a significant enhancement of the absorbance and a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. mdpi.comnih.gov This sensitization of the color reaction allows for highly sensitive and selective quantification of the target metal ion. In a typical procedure, an aliquot of a sample solution containing the metal ion is mixed with a solution of the rhodanine derivative and a surfactant in a buffered medium. The absorbance of the resulting colored complex is then measured at its maximum absorption wavelength, and the concentration of the metal ion is determined from a calibration curve. mdpi.comnih.gov

The stoichiometry of the complexes formed can vary, with studies on 2,4-DHBR showing the formation of 1:2:3 and 1:3:4 (Au-2,4-DHBR-CPB) complexes. mdpi.comnih.gov The use of such methods has been successfully applied to the analysis of gold in complex matrices like silicate (B1173343) rocks and sulfide (B99878) ores. mdpi.comnih.gov

Table 1: Spectrophotometric Determination of Gold using a Rhodanine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Reagent | 5-(2,4-dihydroxybenzylidene)rhodanine (2,4-DHBR) | mdpi.comnih.gov |

| Surfactant | Cetylpyridinium bromide (CPB) | mdpi.comnih.gov |

| pH Range | 9.3–10.8 | mdpi.comnih.gov |

| Molar Absorptivity (Au) | 8.45 x 10⁴ dm³ mol⁻¹ cm⁻¹ | mdpi.comnih.gov |

| Wavelength (λmax) | 558 nm | mdpi.comnih.gov |

| Beer's Law Range (Au) | 0.16–2.24 µg cm⁻³ | mdpi.comnih.gov |

Development of Chemical Sensors and Biosensors

The rhodanine scaffold is a key component in the design of chemosensors for the detection of various metal ions. rsc.org These sensors often operate on a "turn-on" fluorescence mechanism. In its native state, the rhodanine derivative may be non-fluorescent or weakly fluorescent due to the presence of a spirolactam ring. sigmaaldrich.commdpi.comrsc.org Upon binding to a specific metal ion, this ring opens, leading to a significant increase in fluorescence intensity and a visible color change. sigmaaldrich.commdpi.comrsc.org This distinct optical response allows for the selective and sensitive detection of the target ion.

Rhodanine-based chemosensors have been developed for a variety of metal ions, including heavy metals, by modifying the rhodanine structure with different recognition moieties. rsc.orgsigmaaldrich.com The selectivity of the sensor is determined by the specific functional groups attached to the rhodanine core, which dictate the binding affinity for different metal ions. nih.gov

While the direct application of this compound in biosensors is an emerging area, the fundamental principles of biorecognition suggest its potential. nih.govnih.gov A biosensor consists of a biorecognition element (such as an enzyme, antibody, or nucleic acid) and a transducer. The rhodanine moiety could potentially serve as a signaling unit within a biosensor. For instance, a rhodanine derivative could be conjugated to a biorecognition molecule. A binding event between the biorecognition element and its target analyte could induce a conformational change that affects the local environment of the rhodanine unit, leading to a measurable change in its fluorescence or absorption properties. The development of such biosensors would require the strategic design and synthesis of hybrid molecules that combine the specific binding capabilities of a biomolecule with the signaling properties of the rhodanine core.

Role in Dye Chemistry and Materials

The chromophoric nature of this compound and its derivatives makes them valuable in the field of dye chemistry, with applications ranging from renewable energy to textile coloration and advanced materials for light-emitting devices.

Dye-Sensitized Solar Cells (DSSC) Applications

Rhodanine-containing dyes have emerged as promising metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.org These dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂), to generate a photocurrent. The general structure of these sensitizers often consists of a donor, a π-conjugated bridge, and an acceptor (D-π-A), where the rhodanine moiety can function as the electron acceptor. rsc.org

Research on sensitizers incorporating a rhodanine-3-acetic acid acceptor has demonstrated their potential in DSSCs. The photovoltaic performance of these cells is influenced by factors such as the conjugation length of the dye and the composition of the electrolyte. rsc.org For instance, studies have shown that dyes with shorter conjugation lengths can lead to higher power conversion efficiencies (η). rsc.org The addition of substances like 4-tert-butylpyridine (B128874) to the electrolyte can impact the open-circuit potential (VOC) and the short-circuit current density (JSC). rsc.org

Table 2: Photovoltaic Performance of Rhodanine-Based Dyes in DSSCs

| Dye | η (%) | JSC (mA cm⁻²) | VOC (V) | Fill Factor (FF) | Reference |

|---|---|---|---|---|---|

| L0 | 2.7 | 7.8 | 0.58 | 0.60 | rsc.org |

| L1 | 2.3 | 6.5 | 0.59 | 0.60 | rsc.org |

| L2 | 1.7 | 4.9 | 0.59 | 0.59 | rsc.org |

Data obtained with an electrolyte of 0.5 M LiI and 0.05 M I₂ in acetonitrile.

Dyeing Performance on Textile Fibers (Polyester, Polyacrylic, Wool)

Derivatives of this compound hold potential for use as disperse dyes for coloring synthetic fibers like polyester (B1180765). The performance of disperse dyes is evaluated based on their color strength (K/S values) and fastness properties (e.g., to washing, rubbing, and light). Studies on novel disperse dyes synthesized from various heterocyclic precursors provide insights into the expected performance of rhodanine-based dyes.

For polyester fabrics, the dyeing process is typically carried out at high temperatures (e.g., 130 °C) to facilitate dye diffusion into the hydrophobic fiber structure. The color strength of the dyed fabric is a key parameter, with higher K/S values indicating a deeper shade. The fastness properties determine the durability of the color during use and care. For example, good to excellent wash and perspiration fastness are desirable for apparel fabrics. Lightfastness is crucial for materials exposed to sunlight.